molecular formula C8H8ClF3N2O4S B6207335 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid CAS No. 2703774-60-9

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid

Cat. No. B6207335
CAS RN: 2703774-60-9
M. Wt: 320.7
InChI Key:
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Description

“2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development and has several biological activities . It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .


Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds involves various synthetic strategies developed to access the novel 2-aminothiazole derivatives . These include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 2-aminothiazole ring . This ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions associated with 2-aminothiazole-based compounds are diverse and depend on the specific substituents present in the compound . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .

Mechanism of Action

The mechanism of action of 2-aminothiazole-based compounds is related to their wide range of biological activities . They can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

Future Directions

The future directions in the research of 2-aminothiazole-based compounds involve the development of new synthetic strategies to access novel 2-aminothiazole derivatives . This includes the exploration of different substituents and their effects on the biological activities of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with ethylenediamine followed by trifluoroacetylation of the resulting product.", "Starting Materials": [ "2-chloro-1,3-thiazole-4-carboxylic acid", "Ethylenediamine", "Trifluoroacetic anhydride", "Triethylamine", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,3-thiazole-4-carboxylic acid (1.0 g, 6.2 mmol) in dichloromethane (20 mL) and add ethylenediamine (0.5 mL, 7.5 mmol) and triethylamine (1.2 mL, 8.7 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in diethyl ether (10 mL) and add trifluoroacetic anhydride (1.5 mL, 9.3 mmol) and triethylamine (1.2 mL, 8.7 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add water (20 mL) to the reaction mixture and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using dichloromethane and diethyl ether as eluents to obtain 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid as a white solid (yield: 60-70%)." ] }

CAS RN

2703774-60-9

Molecular Formula

C8H8ClF3N2O4S

Molecular Weight

320.7

Purity

95

Origin of Product

United States

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